molecular formula C7H8N4O B3345483 4-Amino-3-methyl-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one CAS No. 105654-41-9

4-Amino-3-methyl-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one

Cat. No.: B3345483
CAS No.: 105654-41-9
M. Wt: 164.16 g/mol
InChI Key: RSYVGXVZHHHVRR-UHFFFAOYSA-N
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Description

4-Amino-3-methyl-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one is a heterocyclic compound that contains both imidazole and pyridine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The imidazole ring is known for its presence in many biologically active molecules, making this compound a valuable target for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-methyl-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization in the presence of an acid catalyst. The reaction conditions often include heating the mixture to promote cyclization and ensure high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-methyl-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can yield different hydrogenated forms of the compound.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with different functional groups, while substitution reactions can introduce various substituents at the amino group.

Scientific Research Applications

4-Amino-3-methyl-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-Amino-3-methyl-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Imidazole: A simpler heterocyclic compound with a similar ring structure.

    Pyridine: Another related compound with a single nitrogen atom in the ring.

    Benzimidazole: Contains fused benzene and imidazole rings, similar to the structure of 4-Amino-3-methyl-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one.

Uniqueness

This compound is unique due to its fused ring structure, which combines the properties of both imidazole and pyridine rings

Properties

IUPAC Name

4-amino-3-methyl-1H-imidazo[4,5-c]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O/c1-11-5-4(10-7(11)12)2-3-9-6(5)8/h2-3H,1H3,(H2,8,9)(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSYVGXVZHHHVRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CN=C2N)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10542749
Record name 4-Amino-3-methyl-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10542749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105654-41-9
Record name 4-Amino-3-methyl-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10542749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a nitrogen inerted slurry of 2.24 g (11.5 mmol) of 3-methyl-4-nitro-1,3-dihydroimidazo[4,5-c]pyridin-2-one in 25 mL of methanol was added 0.5 mL of Raney nickel (50% slurry in water). The reaction slurry was purged with hydrogen and then stirred under balloon pressure hydrogen for 1 h. To the reaction slurry was added 20 mL of methanol and the reaction slurry was purged with hydrogen and then stirred under balloon pressure hydrogen for 2 h.
Quantity
2.24 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0.5 mL
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Amino-3-methyl-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one
Reactant of Route 2
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4-Amino-3-methyl-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one
Reactant of Route 3
4-Amino-3-methyl-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one
Reactant of Route 4
4-Amino-3-methyl-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one
Reactant of Route 5
4-Amino-3-methyl-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one
Reactant of Route 6
4-Amino-3-methyl-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one

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